6-Cyanonicotinic acid 6-Cyanonicotinic acid
Brand Name: Vulcanchem
CAS No.: 70165-31-0
VCID: VC3717003
InChI: InChI=1S/C7H4N2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,(H,10,11)
SMILES: C1=CC(=NC=C1C(=O)O)C#N
Molecular Formula: C7H4N2O2
Molecular Weight: 148.12 g/mol

6-Cyanonicotinic acid

CAS No.: 70165-31-0

Cat. No.: VC3717003

Molecular Formula: C7H4N2O2

Molecular Weight: 148.12 g/mol

* For research use only. Not for human or veterinary use.

6-Cyanonicotinic acid - 70165-31-0

Specification

CAS No. 70165-31-0
Molecular Formula C7H4N2O2
Molecular Weight 148.12 g/mol
IUPAC Name 6-cyanopyridine-3-carboxylic acid
Standard InChI InChI=1S/C7H4N2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,(H,10,11)
Standard InChI Key WMHSQCDPPJRWIL-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1C(=O)O)C#N
Canonical SMILES C1=CC(=NC=C1C(=O)O)C#N

Introduction

Chemical Structure and Properties

6-Cyanonicotinic acid (systematic name: 6-cyanopyridine-3-carboxylic acid) is a derivative of nicotinic acid with a cyano group at the 6-position of the pyridine ring. The molecule contains a pyridine ring with two functional groups: a carboxylic acid group at position 3 and a cyano group at position 6.

Molecular Structure

The molecular formula of 6-cyanonicotinic acid is C₇H₄N₂O₂, with a molecular weight of approximately 148.12 g/mol. In comparison, 6-aminonicotinic acid has a molecular formula of C₆H₆N₂O₂ and a molecular weight of 138.12 g/mol .

Property6-Cyanonicotinic Acid (estimated)6-Aminonicotinic Acid
Physical stateCrystalline solidLight yellow crystalline solid
Melting point>250°C (estimated)>300°C
Solubility in waterLimitedca. 1.0 g/L at 20°C
Storage conditionsDark place, inert atmosphereDark place, inert atmosphere, room temperature

Chemical Reactivity

Functional Group Reactivity

The cyano group in 6-cyanonicotinic acid provides distinct reactivity compared to the amino group in 6-aminonicotinic acid:

  • The cyano group can be hydrolyzed to form carboxylic acids or amides

  • It can undergo reduction to form primary amines

  • It can participate in cycloaddition reactions

  • It can be transformed into heterocyclic systems

Comparative Reactivity

The following table compares the expected reactivity of 6-cyanonicotinic acid with the known reactivity of 6-aminonicotinic acid:

Reaction Type6-Cyanonicotinic Acid6-Aminonicotinic Acid
Acid-Base PropertiesWeakly acidic (carboxylic acid)Weakly acidic (carboxylic acid), basic (amino group)
NucleophilicityLow (cyano group is not nucleophilic)High (amino group is nucleophilic)
ElectrophilicityHigh (cyano carbon is electrophilic)Low
HydrolysisCyano group can hydrolyze to amide or carboxylic acidStable to hydrolysis

Ester Derivatives

While the provided search results don't specifically mention esters of 6-cyanonicotinic acid, they do provide detailed information about the synthesis and properties of 6-aminonicotinic acid esters, which may offer insight into potential esterification methods for 6-cyanonicotinic acid.

Synthesis of Esters

One patent describes a process for synthesizing the nicotinyl ester of 6-aminonicotinic acid:

"According to the method of the present invention 6-aminonicotinic acid is reacted with an alkali carbonate selected from the group consisting of sodium carbonate and potassium carbonate. The reaction is carried out at elevated temperature and in dimethylformamide. The 6-aminonicotinic acid alkali salt so produced is reacted with 3-chloromethylpyridine hydrochloride."

This process achieved high yields, with sodium carbonate being the preferred base:

"A comparison of the results of Examples 1 and 4 shows that all conditions being equal, use of potassium carbonate as a reactant results in a yield of 33.43% of the desired nicotinyl ester. In contrast thereto, when sodium carbonate is employed as a reactant, the nicotinyl ester is produced in a yield of 68.43%. This two-fold increase is indeed surprising and unexpected."

Similar methodologies might potentially be applicable to the esterification of 6-cyanonicotinic acid, though the different electronic properties of the cyano group compared to the amino group would likely affect reaction conditions and yields.

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